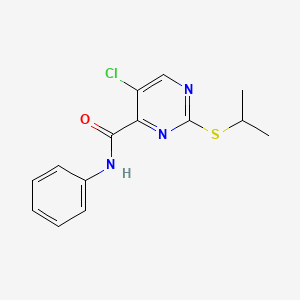![molecular formula C17H13N5S B11379458 6-[(E)-2-(3-methylphenyl)ethenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11379458.png)
6-[(E)-2-(3-methylphenyl)ethenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(E)-2-(3-methylphenyl)ethenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: is a heterocyclic compound that features a unique combination of triazole, thiadiazole, and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-2-(3-methylphenyl)ethenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Coupling with Pyridine: The pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, involving a pyridine derivative and a halogenated precursor.
Introduction of the Ethenyl Group: The ethenyl group is introduced via a Wittig reaction or a similar olefination reaction, using appropriate aldehydes and phosphonium ylides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under conditions such as reflux or microwave-assisted heating.
Major Products
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Reduced triazole or thiadiazole derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
科学的研究の応用
化学
触媒: この化合物は、配位化学において配位子として使用でき、様々な触媒プロセスを促進します。
有機合成: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学
抗菌剤: この化合物は、様々な細菌や真菌株に対して抗菌剤としての可能性を示しています。
酵素阻害: この化合物は、特定の酵素の阻害剤として作用する可能性があり、薬物開発の候補となっています。
医学
抗がん活性: 予備的な研究では、この化合物ががん細胞のアポトーシスを誘導することで、抗がん作用を示す可能性が示唆されています。
抗炎症作用: この化合物は、抗炎症作用を有する可能性があり、炎症性疾患の治療に役立つ可能性があります。
産業
材料科学: この化合物は、特定の電子特性または光学特性を持つ新しい材料の開発に使用できます。
医薬品: 様々な医薬品化合物の合成における中間体として役立ちます。
作用機序
6-[(E)-2-(3-メチルフェニル)エテニル]-3-(ピリジン-3-イル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾールの作用機序は、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、酵素の活性部位に結合して酵素活性を阻害したり、細胞受容体と相互作用してシグナル伝達経路を調節したりする可能性があります。正確な分子標的と経路は、特定の用途と生物学的状況によって異なります。
類似化合物との比較
類似化合物
6-[(E)-2-(3-メチルフェニル)エテニル]-3-(ピリジン-3-イル)[1,2,4]トリアゾロ[3,4-b][1,3,4]オキサジアゾール: 構造は似ていますが、チアジアゾール環の代わりにオキサジアゾール環を持っています。
6-[(E)-2-(3-メチルフェニル)エテニル]-3-(ピリジン-3-イル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジン: 構造は似ていますが、チアジアゾール環の代わりにチアジアジン環を持っています。
独自性
6-[(E)-2-(3-メチルフェニル)エテニル]-3-(ピリジン-3-イル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾールの独自性は、複素環の特定の組み合わせにあります。この組み合わせは、独特の電子特性と立体特性をもたらします。
特性
分子式 |
C17H13N5S |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
6-[(E)-2-(3-methylphenyl)ethenyl]-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13N5S/c1-12-4-2-5-13(10-12)7-8-15-21-22-16(19-20-17(22)23-15)14-6-3-9-18-11-14/h2-11H,1H3/b8-7+ |
InChIキー |
NSIPKKVLWSEGCZ-BQYQJAHWSA-N |
異性体SMILES |
CC1=CC(=CC=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
正規SMILES |
CC1=CC(=CC=C1)C=CC2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Benzyl-2-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide](/img/structure/B11379383.png)

![3-(3,4-dimethoxybenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11379392.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11379393.png)
![N,N-dimethyl-N'-(4-methylphenyl)-6-{[6-(prop-2-en-1-yloxy)pyridazin-3-yl]oxy}-1,3,5-triazine-2,4-diamine](/img/structure/B11379399.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B11379401.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11379412.png)
![{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B11379430.png)
![3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11379432.png)
![2-Phenyl-5-(3-phenyl-2,1-benzisoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11379435.png)
![1-(4-chlorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11379441.png)
![3-ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11379447.png)
![methyl 2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11379448.png)
![3-[5-(4-methoxyphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11379449.png)
